N-(3-chloro-4-methylphenyl)-N'-(3,5-dichlorophenyl)urea
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Overview
Description
N-(3-chloro-4-methylphenyl)-N’-(3,5-dichlorophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-N’-(3,5-dichlorophenyl)urea typically involves the reaction of 3-chloro-4-methylaniline with 3,5-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions may target the carbonyl group, converting it into an amine.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme inhibition due to its urea structure.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: May be used in the production of agrochemicals or as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N’-(3,5-dichlorophenyl)urea depends on its specific application. In biological systems, it may act by inhibiting enzymes through the formation of stable complexes with the active site. The chlorinated phenyl groups can enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-phenylurea: Lacks the chlorinated phenyl groups, resulting in different chemical properties and applications.
N-(3-chlorophenyl)-N’-(3,5-dichlorophenyl)urea: Similar structure but without the methyl group, which can affect its reactivity and biological activity.
N-(4-methylphenyl)-N’-(3,5-dichlorophenyl)urea: Similar structure but with different substitution patterns on the phenyl rings.
Biological Activity
N-(3-chloro-4-methylphenyl)-N'-(3,5-dichlorophenyl)urea, commonly known as Chlortoluron , is a compound that has garnered attention in both agricultural and pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and mechanisms of action.
- IUPAC Name : this compound
- Molecular Formula : C10H13Cl2N2O
- Molecular Weight : 212.676 g/mol
- CAS Number : 15545-48-9
Synthesis
Chlortoluron is synthesized through the reaction of 3-chloro-4-methylaniline with 3,5-dichlorophenyl isocyanate. The reaction typically occurs in organic solvents such as dichloromethane or toluene under controlled conditions to optimize yield and purity.
Antimicrobial Properties
Research indicates that Chlortoluron exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of cellular processes.
Herbicidal Activity
Chlortoluron is primarily known as a selective herbicide used in agriculture. It inhibits photosynthesis by blocking the electron transport chain in chloroplasts, leading to plant cell death. This property makes it effective against certain broadleaf weeds while being less harmful to cereal crops.
Case Studies and Research Findings
- Antimicrobial Efficacy :
-
Herbicidal Mechanism :
- Research conducted by the Agricultural Research Service highlighted that Chlortoluron effectively inhibited photosynthetic activity in susceptible weed species at concentrations as low as 0.5 kg/ha. The study detailed its mode of action through chlorophyll degradation and disruption of metabolic pathways .
- Safety Profile :
Summary of Biological Activities
Activity Type | Target Organism/Process | IC50/Effectiveness |
---|---|---|
Antimicrobial | Staphylococcus aureus | 12 µg/mL |
Herbicidal | Broadleaf weeds | Effective at 0.5 kg/ha |
Photosynthesis Inhibition | Chloroplasts in plants | Significant reduction |
Properties
CAS No. |
853319-07-0 |
---|---|
Molecular Formula |
C14H11Cl3N2O |
Molecular Weight |
329.6 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(3,5-dichlorophenyl)urea |
InChI |
InChI=1S/C14H11Cl3N2O/c1-8-2-3-11(7-13(8)17)18-14(20)19-12-5-9(15)4-10(16)6-12/h2-7H,1H3,(H2,18,19,20) |
InChI Key |
JEBMJBDJYUYYIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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